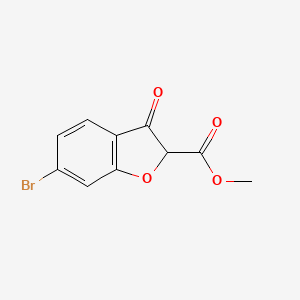

Methyl 6-bromo-3-oxo-benzofuran-2-carboxylate

Description

Methyl 6-bromo-3-oxo-benzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core substituted with a bromine atom at position 6, a ketone (oxo) group at position 3, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its synthesis typically involves halogenation and esterification steps, as seen in analogous benzofuran derivatives .

Properties

Molecular Formula |

C10H7BrO4 |

|---|---|

Molecular Weight |

271.06 g/mol |

IUPAC Name |

methyl 6-bromo-3-oxo-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C10H7BrO4/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4,9H,1H3 |

InChI Key |

OQBHKEROSCSVDI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(=O)C2=C(O1)C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzofuran Core via Cyclization Strategies

a. Starting Materials and Precursors

The core benzofuran structure can be synthesized via cyclization of appropriately substituted phenolic derivatives, such as 2-hydroxybenzonitriles or 2-hydroxyaryl ketones, which serve as the building blocks. These substrates are typically functionalized with halogen substituents (e.g., bromine) at the desired positions to facilitate subsequent modifications.

b. Key Reactions and Conditions

Fischer or Van Leusen-Type Cyclization:

These methods involve cyclization of phenolic or nitrile derivatives under acidic or basic conditions, often employing dehydrating agents or catalysts to promote ring closure.Oxidative Cyclization:

Use of oxidants like copper(II) salts or hypervalent iodine reagents to induce intramolecular cyclization, forming the benzofuran ring.

Formation of the 3-Oxo- and Carboxylate Functionalities

a. Esterification at the 2-Position

Esterification of the carboxylic acid derivative:

The carboxylate group is introduced via esterification of the corresponding acid intermediate using methylating agents such as methyl iodide (MeI) or dimethyl sulfate (DMSO4), or through direct esterification with methanol under acidic catalysis.Preparation of methyl ester:

The acid intermediate is refluxed with methyl alcohol in the presence of a strong acid catalyst like sulfuric acid or using diazomethane for methylation, yielding methyl 2-carboxylate derivatives.

b. Oxidation to the 3-Keto Group

- Selective oxidation:

The oxidation of the benzofuran ring to introduce the 3-oxo functionality can be achieved using oxidants such as potassium permanganate (KMnO4), chromium(VI) reagents, or more selective oxidants like Dess–Martin periodinane, depending on the substrate stability.

Summary of the Overall Synthetic Route

Notable Variations and Optimizations

- One-pot syntheses combining multiple steps have been explored to improve efficiency, reduce purification steps, and enhance yields.

- Use of microwave-assisted synthesis has been reported to accelerate oxidation and cyclization steps, leading to shorter reaction times.

- Regioselectivity control is achieved through substituent effects and reaction conditions, with some methods employing directing groups or protecting groups to enhance selectivity.

In-Depth Research Findings

- The patent CN102850269A describes a process involving chlorination and bromination of benzofuran derivatives, followed by esterification and oxidation, emphasizing the importance of controlled conditions to obtain high yields of methyl 6-bromo-3-oxo-benzofuran-2-carboxylate.

- Literature reports demonstrate that the use of NBS in the presence of radical initiators like AIBN under mild conditions provides regioselective bromination at the 6-position.

- Oxidation strategies utilizing Dess–Martin periodinane or KMnO4 are preferred for their selectivity and mild conditions, avoiding over-oxidation or degradation of sensitive functional groups.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the benzofuran ring.

Example reaction :

Replacement of bromine with nucleophiles such as amines or alkoxides under basic conditions:

Conditions :

-

Solvent: DMF or DMSO

-

Base: K₂CO₃ or Et₃N

-

Temperature: 80–100°C

-

Yield: 70–95% depending on nucleophile reactivity.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, which can further participate in coupling reactions.

Example reaction :

Conditions :

-

Acidic: HCl (conc.) in MeOH, reflux.

-

Basic: NaOH (aq.), room temperature.

-

Yield: >90% under optimized conditions.

Reduction of the Ketone Group

The 3-oxo group can be reduced to a hydroxyl or methylene group using selective reducing agents.

Example reactions :

-

To alcohol :

Yield: 85%. -

To methylene :

Yield: 60–70%.

Cyclization and Ring-Opening Reactions

The electron-deficient benzofuran core participates in cycloadditions or ring-opening under nucleophilic conditions.

Example cyclization :

Reaction with hydrazine forms pyrazole-fused derivatives:

Conditions: Ethanol, reflux (4–6 hours). Yield: 75% .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.

Example reaction :

Conditions: DME/H₂O, K₂CO₃, 80°C. Yield: 65–80% .

Oxidation Reactions

The benzofuran ring can undergo oxidation at the furan oxygen or adjacent positions.

Example :

Controlled oxidation with KMnO₄ in acidic media introduces hydroxyl groups:

Yield: 50–60%.

Mechanistic Insights

-

Nucleophilic Substitution : The bromine’s leaving ability is enhanced by the electron-withdrawing ester and ketone groups, facilitating SNAr.

-

Ester Reactivity : The methyl ester’s hydrolysis is pH-dependent, with basic conditions favoring saponification.

-

Reduction Selectivity : NaBH₄ selectively reduces the ketone without affecting the ester, while LiAlH₄ may over-reduce the system.

Scientific Research Applications

Methyl 6-bromo-3-oxo-benzofuran-2-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds with potential therapeutic applications, such as anticancer and antiviral agents.

Material Science: The compound can be used in the development of organic electronic materials and sensors.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands

Mechanism of Action

The mechanism of action of methyl 6-bromo-3-oxo-benzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the keto group can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary depending on the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impacts

Position 3 Modifications

- Target Compound : The 3-oxo group enhances electrophilicity, facilitating nucleophilic attacks and hydrogen bonding interactions, which influence crystallinity and solubility .

- Methyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate (): A methyl ester at position 3 increases steric bulk and reduces reactivity compared to the oxo group. The nitrobenzoyloxy substituent at position 5 introduces strong electron-withdrawing effects, altering electronic distribution .

- Isopropyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate (): The isopropyl ester at position 3 enhances lipophilicity (higher XLogP3 = 5.7 vs. target’s ~4.5 estimated), impacting bioavailability .

Position 5 and 6 Modifications

- Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (): Bromination at position 4 and a dibromoacetyl group at position 6 increase molecular weight (MW ~500 g/mol) and halogen-mediated reactivity (e.g., Suzuki coupling) compared to the target compound’s simpler bromine substitution .

Physicochemical Properties

Table 1 summarizes key properties of select compounds:

*Estimated based on structural analogs.

Key Observations :

Biological Activity

Methyl 6-bromo-3-oxo-benzofuran-2-carboxylate is a compound belonging to the benzofuran class, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

This compound features a benzofuran core with a bromine atom and a carboxylate group. The presence of these functional groups enhances its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be exploited for further synthetic modifications .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound's mechanism involves:

- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in critical cellular pathways. For instance, certain benzofuran derivatives have demonstrated inhibitory effects on human leukocyte elastase and thrombin .

- Cellular Interaction : The compound can form reactive intermediates that interact with cellular components, influencing various biological processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against several cancer cell lines:

The compound exhibits selective cytotoxicity, which is crucial for minimizing side effects in therapeutic applications. Its structure allows for modifications that can enhance potency against specific cancer types.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens. Research indicates that modifications to the benzofuran structure can significantly influence antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

These findings suggest potential applications in treating bacterial and fungal infections.

Anti-inflammatory Effects

In animal models, this compound has been evaluated for its anti-inflammatory effects. For example, studies involving Sprague-Dawley rats showed that the compound reduced gastric lesions induced by indomethacin, indicating its potential as an anti-inflammatory agent .

Case Studies

- Anticancer Study : A study comparing the potency of this compound with standard chemotherapeutics revealed that it exhibited up to 10-fold greater potency against certain cancer cell lines than established drugs like Combretastatin-A4 . This highlights its potential as a lead compound in cancer therapy.

- Antimicrobial Assessment : In vitro tests showed that derivatives of this compound had varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting that further structural modifications could lead to more effective antimicrobial agents .

Q & A

What are the standard synthetic protocols for preparing Methyl 6-bromo-3-oxo-benzofuran-2-carboxylate?

Basic

The synthesis typically involves halogenation of a benzofuran precursor. For example, bromination can be achieved using bromine or acetyl bromide under reflux conditions. A key intermediate, such as methyl 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylate, is halogenated at specific positions (e.g., C4 or acetyl groups) to introduce the bromo substituent . Purification often involves crystallization from solvents like chloroform/petroleum ether, followed by characterization via -NMR and IR spectroscopy to confirm substitution patterns and functional groups .

How can regioselectivity challenges in halogenation reactions of benzofuran derivatives be addressed?

Advanced

Regioselectivity in halogenation is influenced by electronic and steric factors. For instance, bromination at the 6-position of the benzofuran core can be directed by electron-withdrawing groups (e.g., carbonyls) that activate specific sites. Evidence from halogenated benzofuran esters shows that using controlled stoichiometry of brominating agents (e.g., in acetic acid) and optimizing reaction temperature minimizes over-halogenation. -NMR analysis of intermediates helps track regiochemical outcomes, as seen in derivatives like methyl 4-bromo-6-(dibromoacetyl)-benzofuran carboxylates . Computational modeling (e.g., DFT) may further predict reactive sites for targeted substitution.

What spectroscopic and analytical methods are critical for characterizing this compound?

Basic

Key methods include:

- -NMR : Identifies proton environments, e.g., aromatic protons (δ 7.2–8.0 ppm) and ester methyl groups (δ 3.8–4.0 ppm) .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1740 cm) and lactone/ester functionalities .

- X-ray Crystallography : Resolves 3D structure and validates bromine positioning, as demonstrated in methyl 4-chloro-6-(dichloroacetyl)-benzofuran derivatives .

How is single-crystal X-ray diffraction applied to resolve structural ambiguities in halogenated benzofuran derivatives?

Advanced

Single-crystal X-ray analysis using programs like SHELXL refines anisotropic displacement parameters and validates bond lengths/angles. For example, the crystal structure of methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methylbenzofuran-3-carboxylate confirmed halogen placement and hydrogen-bonding networks . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. ORTEP-3 visualizes ellipsoid plots, aiding in steric and electronic effect analysis .

How do intermolecular interactions influence the crystal packing of this compound?

Advanced

Hydrogen bonding and halogen interactions dictate packing motifs. Graph-set analysis (e.g., Etter’s rules) can classify H-bond patterns, such as dimers formed via carboxylic acid groups. Bromine’s polarizability may contribute to halogen···π or Br···O interactions, stabilizing layered arrangements. Studies on analogous compounds highlight C=O···H-O and Br···H-C contacts, which are critical for predicting solubility and crystallinity .

What derivatization strategies are effective for modifying the carboxylate group in this compound?

Basic

The carboxylate can be esterified or amidated. For example, reacting the acyl chloride derivative with substituted phenols (e.g., 3-bromophenol) in the presence of pyridine yields aryl esters, as shown in 3-bromophenyl 6-butyryloxymethyl-benzofuran carboxylates . Purification involves solvent extraction (CHCl/0.1 N HCl) and recrystallization from methanol .

What computational tools aid in predicting the reactivity of this compound in nucleophilic substitutions?

Advanced

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model transition states and charge distribution. Fukui indices identify electrophilic/nucleophilic sites, while Molecular Electrostatic Potential (MEP) maps highlight regions prone to attack (e.g., the 3-oxo group). Such methods align with experimental observations in brominated benzofurans, where the 6-bromo substituent directs further functionalization .

How does steric hindrance from the 6-bromo group affect subsequent reactions at the 3-oxo position?

Advanced

Steric bulk at C6 can slow nucleophilic additions at the 3-oxo group. Kinetic studies using bulky nucleophiles (e.g., tert-butylamine) reveal reduced reaction rates compared to non-halogenated analogs. Strategies to mitigate this include using smaller nucleophiles (e.g., NH) or activating the carbonyl with Lewis acids (e.g., AlCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.